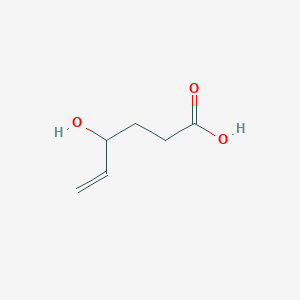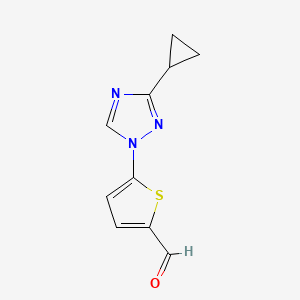
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a triazole ring, and a thiophene ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde typically involves the reaction of 3-cyclopropyl-1H-1,2,4-triazole with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Aplicaciones Científicas De Investigación
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The thiophene ring may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .
Comparación Con Compuestos Similares
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde can be compared to other similar compounds, such as:
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: This compound also contains a cyclopropyl and triazole ring but differs in its functional groups and overall structure.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: This compound features a triazole ring and a nicotinic acid moiety, highlighting the diversity of triazole-containing compounds.
The uniqueness of this compound lies in its combination of a cyclopropyl group, triazole ring, and thiophene ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9N3OS |
|---|---|
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
5-(3-cyclopropyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H9N3OS/c14-5-8-3-4-9(15-8)13-6-11-10(12-13)7-1-2-7/h3-7H,1-2H2 |
Clave InChI |
IDJNDQGMMGGCQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN(C=N2)C3=CC=C(S3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


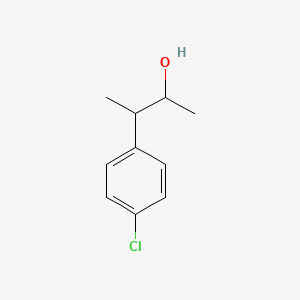

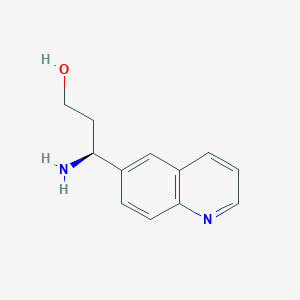

![5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13308195.png)
![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine](/img/structure/B13308197.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol](/img/structure/B13308207.png)
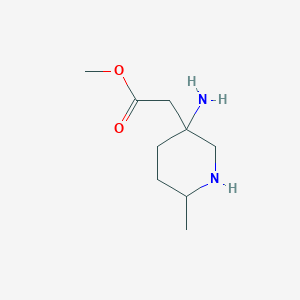
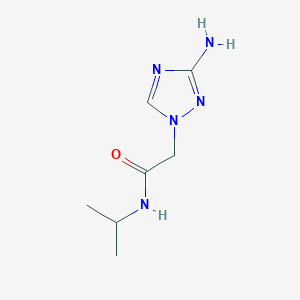

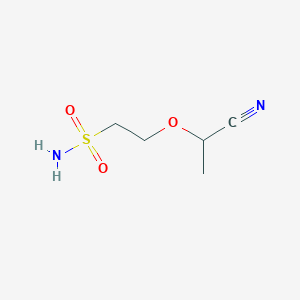
![3-Methyl-N-[1-(pyridin-3-yl)ethyl]cyclopentan-1-amine](/img/structure/B13308272.png)
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)
